
1-Methoxy-3-sulfanylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-sulfanylpropan-2-ol is an organic compound with the molecular formula C4H10O2S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-sulfanylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of propylene oxide with methanol in the presence of a catalyst. This reaction typically requires a racemic catalyst with an asymmetric polydentate ligand complexed with a metal atom, such as cobalt . The reaction conditions include maintaining a controlled temperature and pressure to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the addition of methanol to propylene oxide using sodium hydroxide as a catalyst. This method yields a mixture of this compound and other by-products, which are then separated through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methoxy-3-sulfanylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-sulfanylpropan-2-ol involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Methoxy-3-sulfanylpropan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-2-propanol: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3-Mercapto-1-propanol: This compound lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-3-sulfanylpropan-1-ol: This isomer has a different arrangement of functional groups, leading to different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C4H10O2S |
|---|---|
Poids moléculaire |
122.19 g/mol |
Nom IUPAC |
1-methoxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C4H10O2S/c1-6-2-4(5)3-7/h4-5,7H,2-3H2,1H3 |
Clé InChI |
ORGQUCCTTDAMOK-UHFFFAOYSA-N |
SMILES canonique |
COCC(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


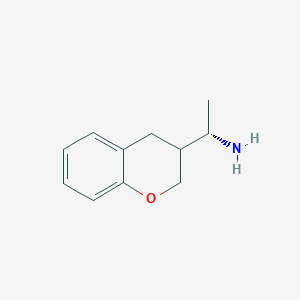
![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)

![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
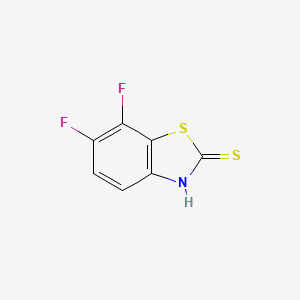
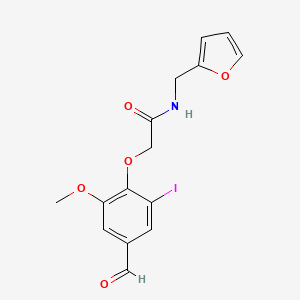


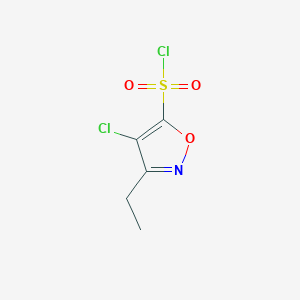
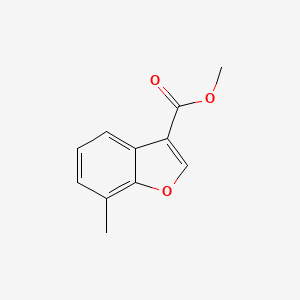
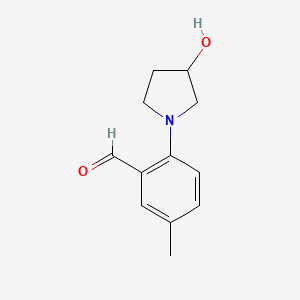
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
